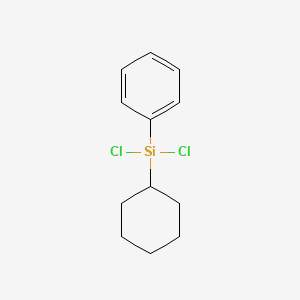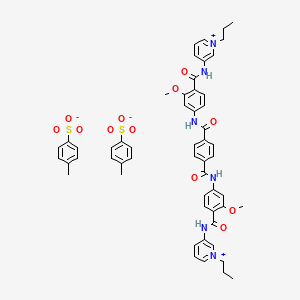
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate typically involves multiple steps. One common method is the Michael addition reaction, where a base-catalyzed reaction between a diethylamino compound and a phenyl-substituted ester is performed . The reaction conditions often include the use of a solvent-free environment and catalytic amounts of base to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may interact with enzymes involved in oxidative stress and inflammation, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
(E)-5-(diethylamino)-2-(4-nitrophenyl)methylphenol: Studied for its photophysical properties and biological applications.
Uniqueness
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
22742-70-7 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-4-17(5-2)15(19)16(20,12-11-14(18)21-3)13-9-7-6-8-10-13/h6-10,20H,4-5,11-12H2,1-3H3 |
InChI Key |
RFKKMONNEHJXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(CCC(=O)OC)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


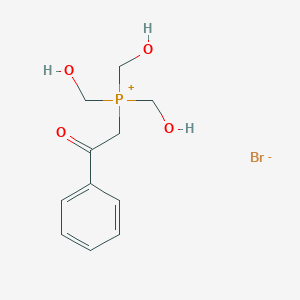

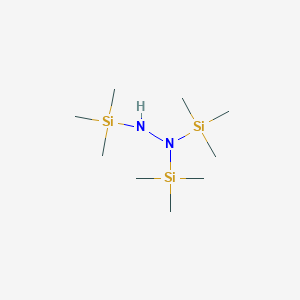
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
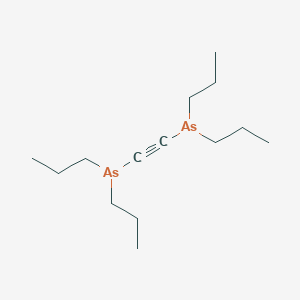

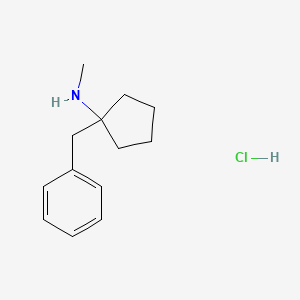

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
